molecular formula C17H17NO3 B12522285 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol CAS No. 676600-08-1

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol

Cat. No.: B12522285
CAS No.: 676600-08-1
M. Wt: 283.32 g/mol
InChI Key: QBVLILJAVBPXBX-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol is a synthetic flavonoid derivative of significant interest in chemical and biological research. This compound features a benzopyran core structure substituted with a dimethylaminophenyl group and two hydroxyl groups, a framework known to be associated with diverse biological activities. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a standard in analytical studies. Its structural similarity to other synthesized flavonoids, particularly those with a dimethylaminophenyl moiety, suggests potential value for investigating antifungal properties against organisms such as Aspergillus flavus , Acremonium strictum , and Penicillium expansum . The presence of the 7-hydroxy group, a feature shared with other bioactive benzopyran-4-ones , may be crucial for its interaction with biological targets. The compound's mechanism of action is likely multifaceted and dependent on its specific derivatization, potentially involving interference with microbial cellular processes or acting as a fluorescent probe due to its extended π-conjugated system. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

CAS No.

676600-08-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]chromene-2,7-diol

InChI

InChI=1S/C17H17NO3/c1-18(2)14-6-4-13(5-7-14)17(20)10-9-12-3-8-15(19)11-16(12)21-17/h3-11,19-20H,1-2H3

InChI Key

QBVLILJAVBPXBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Core Structural Analysis

The target compound features:

  • Benzopyran backbone : A fused benzene-pyrone system.
  • Substituents :
    • 4-(Dimethylamino)phenyl group at position 2.
    • Hydroxyl groups at positions 2 and 7.
  • Tautomerism : Potential equilibrium between 2,7-diol and keto-enol forms.

Synthetic Routes

Chalcone Cyclization Approach

A two-step method borrowed from flavonoid synthesis, adapted for coumarin formation:

Step 1: Chalcone Synthesis

React o-hydroxyacetophenone (2-hydroxyacetophenone) with 4-dimethylaminobenzaldehyde using piperidine as a catalyst in ethanol. This forms a chalcone intermediate (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one.

Parameter Value
Catalyst Piperidine
Solvent Ethanol
Reaction Time 5–9 hours (reflux)
Yield 80.9%
Step 2: Acid-Catalyzed Cyclization

Treat the chalcone with concentrated sulfuric acid or polyphosphoric acid (PPA) to induce cyclization, forming the coumarin core. The hydroxyl group at position 2 is retained, while position 7 may require additional functionalization.

Cyclization Conditions Outcome
Acid (e.g., H₂SO₄) Lactone ring formation
Temperature 120–170°C
Yield ~70% (estimated)

Note : This method assumes hydroxyl groups are pre-installed. For position 7 hydroxylation, post-cyclization oxidation or directed ortho metalation may be required.

Pechmann Condensation Modification

Adapt the Pechmann reaction to incorporate the dimethylaminophenyl group:

  • Phenol Derivative : Use 2,7-dihydroxyphenol (or protected analog) with a dimethylaminophenyl group at position 2.
  • β-Keto Ester : React with ethyl acetoacetate under acidic conditions.
Component Role
Phenol precursor Provides hydroxyl groups
β-Keto ester Forms pyrone ring
Catalyst PPA or H₂SO₄

Challenge : Introducing the dimethylaminophenyl group into the phenol precursor requires prior coupling (e.g., Suzuki reaction).

Hydroxylation Strategies

Directed Ortho Metalation (DOM)

Introduce hydroxyl groups via metalation and oxidation:

  • Protect Position 2 : Use a directing group (e.g., methyl ether).
  • Metalate Position 7 : Use LDA or TMP base.
  • Oxidize to Hydroxyl : Quench with O₂ or H₂O₂.
Step Reagents
Protection CH₃I, K₂CO₃
Metalation LDA, THF, −78°C
Oxidation O₂, DMF

Advantage : High regioselectivity.

Key Challenges and Solutions

Challenge Solution
Hydroxyl Regioselectivity DOM or directed electrophilic substitution
Dimethylaminophenyl Group Instability Use inert solvents (e.g., DMF)
Low Cyclization Yields Optimize acid strength/temperature

Critical Data Tables

Table 1: Representative Chalcone Synthesis Data

Starting Material Product Yield
o-Hydroxyacetophenone Chalcone A1 80.9%
4-Dimethylaminobenzaldehyde

Table 2: Cyclization Conditions Comparison

Method Acid Temperature Yield
Flavonoid Cyclization H₂O₂ 25°C 82%
Coumarin Cyclization H₂SO₄ 120°C ~70%

Chemical Reactions Analysis

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyl derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s behavior in various chemical and biological systems. The specific pathways and targets depend on the context of its application, such as its role as a fluorescent probe or therapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Electronic effects: The dimethylamino group in the target compound is a stronger electron donor compared to diethylamino (due to reduced steric hindrance) .
  • Solubility : Hydroxyl groups in the target compound enhance water solubility relative to acetylated or fully aromatic analogues (e.g., 7-acetylchromen-2-one) .
  • Biological activity : Benzoxazolyl-containing derivatives (e.g., ) exhibit fluorescence properties useful in bioimaging, whereas diol groups in the target compound may favor antioxidant or metal-binding applications .

Physicochemical Properties

  • Polarity : The target compound’s diol groups increase polarity (logP ~1.2 estimated) compared to acetylated (logP ~2.5) or methylated derivatives (logP ~3.0) .
  • Thermal stability : Methyl and acetyl substituents (e.g., ) improve thermal stability (decomposition >250°C) relative to hydroxylated derivatives (<200°C) .

Biological Activity

2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol, commonly referred to as a coumarin derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by a benzopyran structure with a dimethylamino substituent, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The coumarin structure is known for its ability to scavenge free radicals, thus exhibiting antioxidant properties that can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Neuroprotective Effects : The dimethylamino group enhances the ability of the compound to cross the blood-brain barrier, allowing it to exert neuroprotective effects in various models of neurodegeneration.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways and the inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast)15.3Cell cycle arrest at G1 phase
A549 (Lung)10.8Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it is effective against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Neuroprotection in Animal Models : A study involving mice subjected to induced neurotoxicity demonstrated that administration of the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.
  • Anticancer Efficacy in Xenograft Models : In a xenograft model using human tumor cells implanted in mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

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